2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide is a chemical compound with a unique structure that includes both dihydroxy and isoindole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide typically involves the reaction of 5,6-dihydroxy-1,3-dihydro-2H-isoindole with acetohydrazide under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydrazide derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted acetohydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide involves its interaction with various molecular targets. The dihydroxy groups can participate in hydrogen bonding and redox reactions, while the acetohydrazide moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can modulate biological pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4,6-Dihydroxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Lenalidomide
Uniqueness
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide is unique due to its combination of dihydroxy and acetohydrazide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
704866-90-0 |
---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
2-(5,6-dihydroxy-1,3-dihydroisoindol-2-yl)acetohydrazide |
InChI |
InChI=1S/C10H13N3O3/c11-12-10(16)5-13-3-6-1-8(14)9(15)2-7(6)4-13/h1-2,14-15H,3-5,11H2,(H,12,16) |
InChI-Schlüssel |
KWPOTVQOZZOHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2CN1CC(=O)NN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.